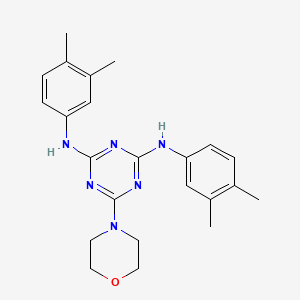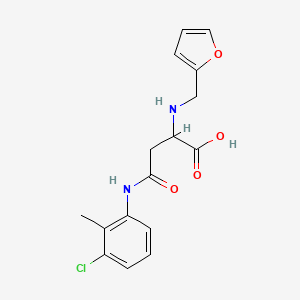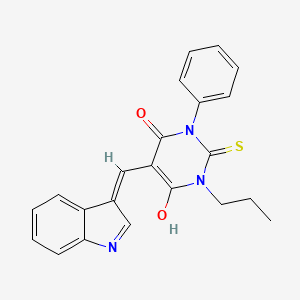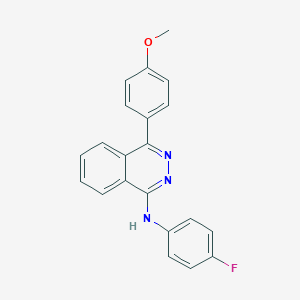![molecular formula C18H19N3O5S B11607570 3-[(2E)-1-methyl-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11607570.png)
3-[(2E)-1-methyl-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of multiple functional groups, including methoxy groups, an aldehyde group, and a benzisothiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone typically involves the following steps:
Formation of 3,4,5-Trimethoxybenzaldehyde: This can be achieved through the methylation of gallic acid followed by oxidation.
Synthesis of 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazine: This intermediate can be synthesized by reacting 1,2-benzisothiazole-3-one with methylhydrazine under controlled conditions.
Condensation Reaction: The final step involves the condensation of 3,4,5-trimethoxybenzaldehyde with 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-1-methylhydrazine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group in 3,4,5-trimethoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,4,5-Trimethoxybenzoic acid.
Reduction: 3,4,5-Trimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone involves its interaction with specific molecular targets. The methoxy groups and the benzisothiazole moiety play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxybenzaldehyde moiety but lacks the benzisothiazole group.
1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazine: Contains the benzisothiazole group but lacks the trimethoxybenzaldehyde moiety.
Uniqueness
The uniqueness of 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components.
Eigenschaften
Molekularformel |
C18H19N3O5S |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
N-methyl-1,1-dioxo-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C18H19N3O5S/c1-21(18-13-7-5-6-8-16(13)27(22,23)20-18)19-11-12-9-14(24-2)17(26-4)15(10-12)25-3/h5-11H,1-4H3/b19-11+ |
InChI-Schlüssel |
JIZLEFWLCYQGHQ-YBFXNURJSA-N |
Isomerische SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11607502.png)
![N-[2-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B11607515.png)
![4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B11607529.png)
![2-(pyrimidin-2-ylsulfanyl)-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11607534.png)
![3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-4-hydroxybenzoic acid](/img/structure/B11607551.png)
![ethyl (5E)-2-methyl-5-[4-(methylsulfanyl)benzylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11607555.png)

![3-[(3-chloro-4-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11607561.png)


![(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-butyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11607567.png)
![2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione](/img/structure/B11607578.png)
![(7Z)-3-(3-fluorophenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607579.png)
